Musellactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying lactone chemistry and reaction mechanisms.

Mécanisme D'action

Target of Action

It was isolated from the aerial parts of Musella lasiocarpa , a plant native to southwestern China

Biochemical Pathways

It’s suggested that diarylheptanoids (dhs), known from many plant families, serve as precursors in the biosynthesis of phenylphenalenones (pps), which are complex phenolic natural products

Pharmacokinetics

As a new compound, its bioavailability and how it’s absorbed, distributed, metabolized, and excreted in the body are subjects of ongoing research .

Result of Action

It’s been observed that musellactone showed different effects against five bacteria strains

Action Environment

The action environment of this compound is likely influenced by various factors. For instance, this compound is a major component of Musella lasiocarpa seed coats at middle and late developmental stages . This suggests that its production and action might be influenced by the plant’s developmental stage and environmental conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Musellactone can be synthesized through various organic reactions involving the precursor compounds found in Musella lasiocarpa. The preparation method involves the extraction of the compound from the plant material followed by purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it typically involves large-scale extraction from Musella lasiocarpa. The process includes harvesting the plant, drying, and extracting the compound using solvents such as ethanol or methanol. The extract is then subjected to purification processes to isolate this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Musellactone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the lactone ring structure.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .

Comparaison Avec Des Composés Similaires

Musellactone is structurally similar to other lactones and phenylphenalenones found in Musella lasiocarpa. Similar compounds include:

- Musellarin A

- Musellarin B

- Musellarin C

- Neuchromenin

Uniqueness: this compound is unique due to its specific lactone ring structure and the presence of distinct functional groups that confer its biological activities. Compared to other similar compounds, this compound exhibits a broader spectrum of antibacterial activity and potential cytotoxic effects .

Propriétés

IUPAC Name |

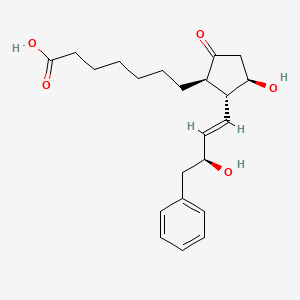

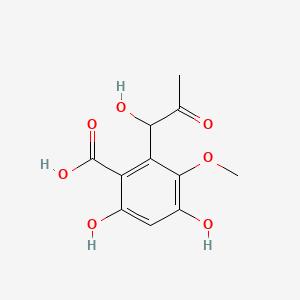

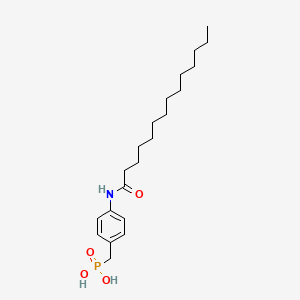

8-hydroxy-7-methoxy-4,5-dihydro-3aH-benzo[e][1]benzofuran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-16-12-4-7-2-3-11-9(6-13(15)17-11)8(7)5-10(12)14/h4-6,11,14H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIXDHZMGCCQOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC3C2=CC(=O)O3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Musellactone and where was it discovered?

A1: this compound is a novel lactone compound recently isolated from the aerial parts of Musella lasiocarpa, also known as the Chinese dwarf banana. [, ] This plant is known for its ornamental value and traditional medicinal uses.

Q2: What are the potential biological activities of this compound?

A2: Preliminary research indicates that this compound exhibits antibacterial activity against certain bacterial strains. [, ] Additionally, while this compound itself showed limited cytotoxic activity, a related compound found in Musella lasiocarpa, 1,2,3,4-tetrahydro-1,2-dimethyl-6,7-isoquinolinediol, displayed significant cytotoxic activity against KB, HL-60, and BEL-7404 human carcinoma cell lines. [, ] Further research is needed to fully understand its potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![22,28,34,39-tetratert-butyl-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1,19,21,23,26(44),27,29,32,34,37,39,41(43)-dodecaene-43,44-diol](/img/structure/B592838.png)

![methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B592856.png)